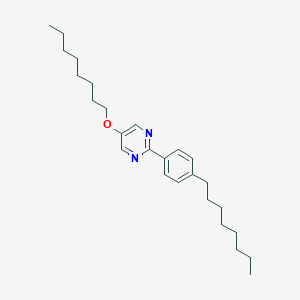
5-(Octyloxy)-2-(4-octylphenyl)pyrimidine
Cat. No. B039793
M. Wt: 396.6 g/mol
InChI Key: GQQFQIIFWLXSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04906400
Procedure details


To 5-hydroxy-2-(4-octylphenyl)pyrimidine (5 g, 0.018 mol) were added ethanol (50 ml), octyl iodide (12.6 g, 0.053 mol) and diazabicyclo[5.4.0]undec-7-ene (0.053 mol), followed by refluxing the mixture for 4 hours, dissolving the reaction mixture in toluene, sufficiently washing the solution with 2N-NaOH aqueous solution, further washing it with water, distilling off toluene and recrystallizing the residue from methanol (75 ml) to obtain 5-octyloxy-2-(4-octylphenyl)pyrimidine (5 g). This product exhibited liquid crystalline properties and its phase transition points were as follows: ##STR19##
Name
5-hydroxy-2-(4-octylphenyl)pyrimidine
Quantity
5 g
Type
reactant
Reaction Step One



Name
diazabicyclo[5.4.0]undec-7-ene
Quantity
0.053 mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[N:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])=[CH:10][CH:9]=2)=[N:6][CH:7]=1.C(O)C.[CH2:25](I)[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32].N12CCCC=C1CCCCN2>C1(C)C=CC=CC=1>[CH2:25]([O:1][C:2]1[CH:7]=[N:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])=[CH:10][CH:9]=2)=[N:4][CH:3]=1)[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32]
|
Inputs


Step One
|
Name
|
5-hydroxy-2-(4-octylphenyl)pyrimidine
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=NC(=NC1)C1=CC=C(C=C1)CCCCCCCC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
12.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)I
|
|
Name
|
diazabicyclo[5.4.0]undec-7-ene
|
|
Quantity
|
0.053 mol
|
|
Type
|
reactant
|
|
Smiles
|
N12NCCCCC2=CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by refluxing the mixture for 4 hours
|
|
Duration
|
4 h
|
WASH
|
Type
|
WASH
|
|
Details
|
sufficiently washing the solution with 2N-NaOH aqueous solution
|
WASH
|
Type
|
WASH
|
|
Details
|
further washing it with water
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilling off toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallizing the residue from methanol (75 ml)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCC)OC=1C=NC(=NC1)C1=CC=C(C=C1)CCCCCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 70% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
